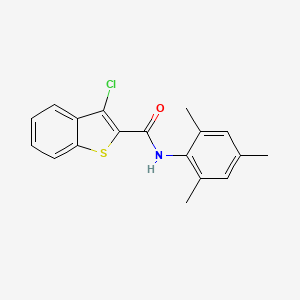![molecular formula C19H15N3O5S B11700324 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-nitrobenzenesulfonamide](/img/structure/B11700324.png)
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-etil-2-oxo-1,2-dihidrobenzo[cd]indol-6-il)-4-nitrobencenosulfonamida es un compuesto orgánico complejo con posibles aplicaciones en varios campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de indol, un grupo nitro y un grupo sulfonamida. La presencia de estos grupos funcionales contribuye a su diversa reactividad química y potencial actividad biológica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(1-etil-2-oxo-1,2-dihidrobenzo[cd]indol-6-il)-4-nitrobencenosulfonamida generalmente involucra múltiples pasos, comenzando con precursores disponibles comercialmente. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de indol: El núcleo de indol se puede sintetizar mediante una síntesis de indol de Fischer, que implica la reacción de fenilhidrazina con un aldehído o cetona en condiciones ácidas.
Introducción del grupo nitro: El grupo nitro se puede introducir mediante nitración, generalmente utilizando una mezcla de ácido nítrico concentrado y ácido sulfúrico.
Formación de sulfonamida: El grupo sulfonamida se introduce haciendo reaccionar el intermedio nitro-indol con un cloruro de sulfonilo en presencia de una base como la piridina.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y medidas estrictas de control de calidad para garantizar una alta pureza y rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(1-etil-2-oxo-1,2-dihidrobenzo[cd]indol-6-il)-4-nitrobencenosulfonamida experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo.
Reducción: El grupo nitro se puede reducir a una amina utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio o borohidruro de sodio.
Sustitución: El grupo sulfonamida puede participar en reacciones de sustitución nucleofílica, donde el nitrógeno de la sulfonamida se puede reemplazar por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, trióxido de cromo, condiciones ácidas o básicas.
Reducción: Gas hidrógeno con catalizador de paladio, borohidruro de sodio, polvo de hierro con ácido clorhídrico.
Sustitución: Nucleófilos como aminas, tioles o alcoholes en condiciones básicas.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de aminas.
Sustitución: Formación de varias sulfonamidas sustituidas.
Aplicaciones Científicas De Investigación
N-(1-etil-2-oxo-1,2-dihidrobenzo[cd]indol-6-il)-4-nitrobencenosulfonamida tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en síntesis orgánica.
Biología: Investigado por su potencial como inhibidor enzimático o como ligando para estudios de receptores.
Medicina: Explorado por sus potenciales propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y como intermedio en la producción de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de N-(1-etil-2-oxo-1,2-dihidrobenzo[cd]indol-6-il)-4-nitrobencenosulfonamida implica su interacción con objetivos moleculares específicos. El compuesto puede actuar como un inhibidor enzimático al unirse al sitio activo de la enzima, evitando así la unión del sustrato y la actividad catalítica posterior. El grupo nitro y el grupo sulfonamida desempeñan un papel crucial en su afinidad de unión y especificidad.
Comparación Con Compuestos Similares
Compuestos similares
N-(1-etil-2-oxo-1,2-dihidrobenzo[cd]indol-6-il)-3-nitrobenzamida: Estructura similar pero con una posición diferente del grupo nitro.
N-(1-etil-2-oxo-1,2-dihidrobenzo[cd]indol-6-il)-2-(2-tienil)-4-quinolincarboxamida: Contiene un grupo quinolincarboxamida en lugar de un grupo nitrobencenosulfonamida.
N-[(1-etil-2-oxo-1,2-dihidrobenzo[cd]indol-6-il)sulfonil]triptófano: Contiene un grupo triptófano en lugar de un grupo nitro.
Singularidad
La singularidad de N-(1-etil-2-oxo-1,2-dihidrobenzo[cd]indol-6-il)-4-nitrobencenosulfonamida radica en su combinación específica de grupos funcionales, que confieren una reactividad química y un potencial actividad biológica distintos. La presencia tanto del grupo nitro como del grupo sulfonamida permite diversas modificaciones químicas e interacciones con objetivos biológicos, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C19H15N3O5S |
|---|---|
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C19H15N3O5S/c1-2-21-17-11-10-16(14-4-3-5-15(18(14)17)19(21)23)20-28(26,27)13-8-6-12(7-9-13)22(24)25/h3-11,20H,2H2,1H3 |
Clave InChI |
WATLXAJONUUEKG-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C3C(=C(C=C2)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])C=CC=C3C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}benzohydrazide](/img/structure/B11700249.png)
![N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B11700254.png)

![4-[(2,4-Dichloro-phenyl)-hydrazono]-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one](/img/structure/B11700287.png)
![2-methyl-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]furan-3-carbohydrazide](/img/structure/B11700293.png)
![2-Oxo-2-phenylethyl 4-[(2,6-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B11700297.png)


![Pentyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B11700307.png)
![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]-4-nitrobenzohydrazide](/img/structure/B11700312.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide](/img/structure/B11700317.png)
![(5E)-3-(3-Chlorophenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11700321.png)
![(3E)-1-(4-chlorophenyl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11700337.png)
